2-Naphthoic anhydride

Description

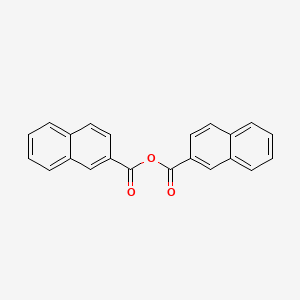

2-Naphthoic anhydride (C₁₁H₆O₃) is a bicyclic aromatic anhydride derived from 2-naphthoic acid. It is synthesized via condensation of 2-naphthoic acid, yielding a white solid with a melting point of 132–133°C and a high purity (93% yield) when purified using petroleum ether/ethyl acetate (100:1) . Its structure is confirmed by ¹H and ¹³C NMR, displaying characteristic aromatic proton signals (δ 8.79–7.61 ppm) and carbonyl carbons at δ 162.78 ppm .

This compound is pivotal in organic synthesis, particularly in Rh-catalyzed asymmetric C–Si bond activation, where it forms α-silyl biaryls with >90% enantiomeric excess (ee) . It also serves as a key intermediate in medicinal chemistry, contributing to NMDA receptor antagonists (e.g., UBP series) and anti-HIV derivatives (e.g., ingenol esters) .

Propriétés

Numéro CAS |

20176-11-8 |

|---|---|

Formule moléculaire |

C22H14O3 |

Poids moléculaire |

326.3 g/mol |

Nom IUPAC |

naphthalene-2-carbonyl naphthalene-2-carboxylate |

InChI |

InChI=1S/C22H14O3/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

Clé InChI |

YKFDZICYFPICJW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)C(=O)OC(=O)C3=CC4=CC=CC=C4C=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Classical Sulfuric Acid-Mediated Dehydration

The most established method involves dehydrating 2-naphthoic acid using concentrated sulfuric acid. In this process, the acid acts as both a catalyst and dehydrating agent. A typical procedure involves:

- Adding 2-naphthoic acid to concentrated sulfuric acid at 30–50°C.

- Stirring for 5–7 hours to facilitate cyclodehydration.

- Quenching with water to precipitate the anhydride, followed by filtration and drying.

Key Data :

- Yield : 95%.

- Purity : >99% after recrystallization.

- Byproducts : Minimal tar formation compared to older naphthalene-based methods.

This method is cost-effective but requires careful temperature control to avoid over-dehydration or sulfonation side reactions.

Catalytic Oxidation of 2-Methylnaphthalene

Liquid-Phase Oxidation with Transition Metal Catalysts

2-Methylnaphthalene is oxidized to 2-naphthoic acid, which is subsequently dehydrated to the anhydride. The oxidation step employs a catalyst system of cobalt(II) acetate (Co(OAc)$$2$$) and manganese(II) acetate (Mn(OAc)$$2$$) under aerobic conditions:

- Oxidation : 2-Methylnaphthalene is heated at 50°C with Co(OAc)$$2$$ (0.5 mol%) and Mn(OAc)$$2$$ (0.5 mol%) in acetic acid.

- Dehydration : The resulting 2-naphthoic acid is treated with sulfuric acid or acetic anhydride.

Key Data :

Comparative Analysis of Oxidation Methods

| Parameter | Co/Mn Catalyst | Hypochlorite Oxidation |

|---|---|---|

| Temperature | 50°C | 74°C (auto-generated) |

| Reaction Time | 7 hours | 1 hour |

| Byproducts | <3% tar | 20% 1-acetonaphthone |

| Cost (per ton product) | $45,000 | $160,000 |

The Co/Mn catalytic method is superior in cost and environmental impact, reducing tar by 77% compared to hypochlorite routes.

Modern Coupling-Agent-Mediated Synthesis

TPPO/Oxaloyl Chloride System

A novel method using triphenylphosphine oxide (TPPO) and oxaloyl chloride ((COCl)$$_2$$) enables anhydride formation under mild conditions:

- Activation : 2-Naphthoic acid reacts with (COCl)$$_2$$ to form an acyl chloride intermediate.

- Cyclization : TPPO promotes dimerization via a phosphonium chloride intermediate (Ph$$3$$PCl$$2$$), yielding the anhydride.

Mechanistic Insight :

- $$^{31}$$P NMR studies confirm the formation of Ph$$3$$PCl$$2$$ (δ = 63.19 ppm), which facilitates nucleophilic attack by the carboxylate.

- The reaction proceeds at room temperature in 2 hours, avoiding high-temperature degradation.

Key Data :

Comparative Evaluation of Methods

Efficiency and Practicality

| Method | Advantages | Limitations |

|---|---|---|

| Sulfuric Acid Dehydration | Low cost, high yield | Corrosive reagents, tar formation |

| Co/Mn Catalytic Oxidation | Scalable, eco-friendly | Multi-step process |

| TPPO/(COCl)$$_2$$ | Mild conditions, high purity | Expensive reagents |

Analyse Des Réactions Chimiques

Chemical Reactions of 2-Naphthoic Anhydride

This compound participates in various chemical reactions, similar to other acid anhydrides. These include:

-

Nucleophilic Acyl Substitution: This is a common reaction where the anhydride reacts with nucleophiles like alcohols, amines, or water to form esters, amides, or carboxylic acids, respectively .

-

Decarbonylative Reactions: Palladium-catalyzed decarbonylative reactions have been explored with aryl anhydrides, including naphthoic anhydrides, to produce alkynylated or halogenated compounds .

Nucleophilic Acyl Substitution Reactions

These reactions involve the attack of a nucleophile on the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form a new acyl compound and a carboxylate leaving group .

Table 1: Nucleophilic Acyl Substitution Products

| Nucleophile | Product |

|---|---|

| Alcohol | Ester |

| Amine | Amide |

| Water | Carboxylic Acid |

Decarbonylative Reactions

Decarbonylative reactions involve the removal of a CO group from the anhydride, often catalyzed by palladium. These reactions are useful for forming alkynylated or halogenated compounds from aryl anhydrides .

Table 2: Decarbonylative Reaction Conditions and Products

| Anhydride | Catalyst | Conditions | Product |

|---|---|---|---|

| This compound | Pd(OAc)/XantPhos | DMAP, Dioxane, 160°C | Alkynylated Naphthalene |

| Benzoic Anhydride | Pd(OAc)/XantPhos | DMAP, Dioxane, 160°C | Alkynylated Benzene |

Applications De Recherche Scientifique

2-Naphthoic anhydride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research explores its potential in drug development due to its structural similarity to other bioactive compounds.

Industry: It is utilized in the production of polymers and resins.

Mécanisme D'action

The mechanism of action of 2-naphthoic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the formation of amides, the anhydride reacts with an amine to form an amide and a carboxylic acid .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Aliphatic Anhydrides (Propionic, Butyric, Maleic)

- Key Insight : Aliphatic anhydrides generally exhibit higher electrophilicity but lack the stereoelectronic effects of aromatic systems, leading to lower enantioselectivity in asymmetric reactions .

Aromatic Anhydrides (Phthalic, 1,2-Naphthalic)

- Key Insight : Electron-withdrawing groups (e.g., naphthyl) enhance stereoselectivity in catalytic reactions compared to simpler aromatic analogs like phthalic anhydride .

Heteroaromatic and Functionalized Anhydrides

- 2-Methoxyacetic Anhydride : Achieves 95% yield and 94% ee in Rh-catalyzed reactions, outperforming this compound in enantioselectivity due to its electron-donating methoxy group .

- Cyclopropanecarboxylic Anhydride : Yields 81% with 85% ee, demonstrating strain-induced reactivity .

- Dimethylmaleic Anhydride : Exhibits potent antifungal activity (EC₅₀: 0.31 mM) but lacks pharmaceutical applications .

Activité Biologique

2-Naphthoic anhydride, a derivative of naphthoic acid, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the relevant literature, highlighting the compound's interactions with biological systems, its pharmacological properties, and its implications in therapeutic contexts.

This compound is synthesized from 2-naphthoic acid and is characterized by its anhydride functional group, which enhances its reactivity compared to the parent acid. The compound is known for its role in various chemical reactions, including acylation and polymerization processes.

Antimicrobial Properties

Recent studies have indicated that derivatives of naphthoic acid, including this compound, exhibit antimicrobial properties. For instance, research demonstrated that certain naphthoic acid derivatives could inhibit the growth of various bacterial strains, suggesting a potential application in developing antimicrobial agents . The mechanism of action is thought to involve disruption of bacterial cell membranes.

Interaction with Receptors

This compound has been studied for its interaction with G protein-coupled receptors (GPCRs), particularly the P2Y14 receptor. This receptor plays a significant role in inflammatory responses and pain signaling. Compounds derived from 2-naphthoic acid have shown promise as antagonists of P2Y14R, indicating potential therapeutic applications in managing pain and inflammation .

Table 1: Antagonistic Potency of 2-Naphthoic Acid Derivatives at P2Y14R

| Compound | (nM) |

|---|---|

| MRS4174 | 0.08 ± 0.02 |

| Compound 6 | 0.3 ± 0.1 |

| Compound 20 | 2.7 ± 1.2 |

| Compound 22 | 13 ± 1.1 |

Structure-Activity Relationships (SAR)

The biological activity of naphthoic acid derivatives often correlates with their structural characteristics. Studies have shown that modifications to the naphthalene core can significantly influence receptor binding affinity and selectivity . The presence of specific functional groups, such as hydroxyl or carboxyl groups, enhances the interaction with biological targets.

In Vivo Studies

In vivo studies using knockout mice models have provided insights into the therapeutic potential of naphthoic acid derivatives. For example, P2Y14R knockout mice demonstrated altered inflammatory responses when treated with these compounds, supporting their role in modulating immune functions .

Pharmacological Implications

The pharmacological implications of this compound extend to neuropharmacology as well. It has been identified as a noncompetitive inhibitor of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission in the central nervous system . This inhibition suggests a potential role for naphthoic derivatives in treating neurological disorders characterized by excitotoxicity.

Q & A

Q. What are the standard synthetic protocols for preparing 2-naphthoic anhydride derivatives?

- Methodological Answer: this compound is commonly synthesized via acid-catalyzed esterification or coupling reactions. For example, in multistep organic syntheses, 2-naphthoic acid is activated using carbodiimide coupling agents (e.g., EDCI) with DMAP as a catalyst in DMF/DCM solvent systems at 0°C to room temperature. This method ensures efficient anhydride formation while minimizing side reactions . Characterization typically involves <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to confirm the anhydride linkage and purity.

Q. How is this compound characterized structurally and functionally in laboratory settings?

- Methodological Answer: Structural characterization employs:

- NMR spectroscopy : To identify aromatic proton environments and confirm anhydride ring formation.

- HPLC-MS : For purity assessment and molecular weight verification.

- X-ray crystallography (if crystalline): To resolve bond angles and confirm planar aromatic systems.

Functional analysis includes reactivity screening in acylation reactions, such as coupling with amines or alcohols under mild conditions (e.g., THF, 25°C) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer: this compound serves as an acylating agent in:

- Peptide synthesis : Post-coupling capping to prevent racemization, analogous to acetic anhydride protocols .

- Dye/pigment intermediates : Reacts with hydroxylated aromatics (e.g., resorcinol) under Kolbe-Schmitt conditions to form naphthoic acid derivatives .

- Polymer modification : Incorporation into copolymers for tuning thermal stability or photophysical properties .

Advanced Research Questions

Q. How does this compound achieve high enantioselectivity in asymmetric catalysis?

- Methodological Answer: In Rh-catalyzed C–Si bond activation, this compound reacts with silafluorenes under optimized conditions (e.g., Rh/DTBM-Segphos ligand, toluene, 40°C). The bulky naphthyl group sterically directs the acylation trajectory, achieving >90% enantiomeric excess (ee). Key variables include:

Q. How can researchers resolve contradictions in environmental source attribution of 2-naphthoic acid derivatives?

- Methodological Answer: Discrepancies between primary (e.g., fossil fuel emissions) and secondary (photochemical degradation) sources are resolved via:

- Isotopic analysis : δ<sup>13</sup>C signatures differentiate biogenic vs. anthropogenic origins.

- HPLC-MS/MS correlation : Co-detection with degradation markers (e.g., 1,8-naphthalic anhydride) indicates secondary formation in PM2.5.

- Statistical modeling : Principal component analysis (PCA) of urban aerosol datasets isolates emission pathways .

Q. What strategies optimize this compound’s stability in high-temperature reactions?

- Methodological Answer: Thermal stability is enhanced by:

- Protecting group strategies : Tritylation of reactive hydroxyl groups prevents decomposition at >150°C.

- Co-catalyst systems : Lewis acids (e.g., ZnCl2) stabilize the anhydride via coordination, reducing side reactions.

- Inert atmosphere processing : N2 or Ar environments mitigate oxidative degradation .

Q. How do electronic effects of substituents influence this compound’s reactivity in acylation?

- Methodological Answer: Substituent effects are systematically studied via:

- Hammett linear free-energy relationships : Electron-withdrawing groups (e.g., -NO2) accelerate acylation rates by polarizing the carbonyl group.

- DFT calculations : Predict charge distribution and transition-state geometries (e.g., B3LYP/6-31G* basis sets).

- Kinetic profiling : Pseudo-first-order rate constants (kobs) are measured under varying electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.